molecular formula C19H23NO4S B284071 N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide

N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B284071
M. Wt: 361.5 g/mol
InChI Key: RWEHMMKDXPDEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as SUL-121, is a sulfonamide compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is believed to act as a modulator of ion channels, specifically the voltage-gated sodium channels and the N-type calcium channels. By binding to these channels, N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide can alter their activity and thus affect the release of neurotransmitters and the signaling pathways involved in neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide can affect the release of neurotransmitters such as glutamate and GABA, as well as modulate the activity of various signaling pathways involved in neuronal communication. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for more targeted and precise studies. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to certain cell types or signaling pathways.

Future Directions

There are several potential future directions for research on N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, including further studies on its mechanism of action and its potential applications in the treatment of neurological and inflammatory disorders. Additionally, the development of more specific and potent analogs of N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide may lead to new insights into the role of ion channels in neuronal communication and the development of new therapies for neurological disorders.

Synthesis Methods

The synthesis of N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with tert-butyl chloroformate, followed by the addition of N-acetylsulfanilyl chloride. The resulting product is then purified using column chromatography to yield pure N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide.

Scientific Research Applications

N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and neuronal signaling pathways. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO4S/c1-14(21)20(16-8-10-17(24-5)11-9-16)25(22,23)18-12-6-15(7-13-18)19(2,3)4/h6-13H,1-5H3

InChI Key

RWEHMMKDXPDEGU-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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